Synthesis Yield: Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate vs. Regioisomer
The target compound (1b) was synthesized via condensation of 2-amino-3-chloro-4-iodopyridine with ethyl bromopyruvate (Method B), achieving an isolated yield of 95% [1]. In contrast, the direct regioisomer Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (1e), synthesized from 2-amino-4-chloro-3-iodopyridine, was obtained in only 71% yield [1]. This 24-percentage-point yield advantage directly affects cost-of-goods for scale-up procurement.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 95% (1b, M.p. 249 °C) |
| Comparator Or Baseline | 71% (Regioisomer 1e, Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, M.p. 208 °C) |
| Quantified Difference | Δ = +24 percentage points (1.34-fold higher yield) |
| Conditions | Condensation with ethyl bromopyruvate in DME, room temperature overnight, then EtOH reflux (Method B) |
Why This Matters
Higher synthesis yield reduces raw material cost per gram and simplifies purification, making the 8-chloro-7-iodo isomer the more economical choice for large-scale library production.
- [1] Marie, E.; Bouclé, S.; Enguehard-Gueiffier, C.; Gueiffier, A. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules 2012, 17, 10683–10707. View Source
